Cas no 531-52-2 (1,3,5-Triphenylformazan)
1,3,5-Triphenylformazan Chemical and Physical Properties
Names and Identifiers
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- 1,3,5-Triphenylformazan
- TETRAZOLIUM RED FORMAZAN
- TETRAZOLE RED FORMAZAN
- TTC FORMAZAN
- TRIPHENYLFORMAZAN
- AURORA KA-3159
- 2,3,5-TRIPHENYLTETRAZOLIUM FORMAZAN
- 2,3,4-TRIPHENYLTETRAZOLIUM FORMAZAN
- Triphenylformazan Nitrogen
- 1,3,5-Triphenyltetrazolium formazan
- 1,5-Triphenylformazan
- Diimide, phenylhydrazone
- Diazene, phenylhydrazone
- Formazan,3,5-triphenyl-
- Formazan,N,N'-triphenyl-
- Toluene, .alpha.-(phenylazo)-.alpha.-(phenylhydrazono)-
- Methanone, phenyl(2-phenyldiazenyl)-, 2-phenylhydrazone
- methanone, phenyl[2-phenyldiazenyl]-, 2-phenylhydrazone
- Formazan, C,N,N'-triphenyl-
- NSC2931
- N'-anilino-N-phenyliminobenzenecarboximidamide
- Diimide, benzoylphenyl-, phenylhydrazone
- Diazene, b
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- MDL: MFCD00020647
- Inchi: 1S/C19H16N4/c1-4-10-16(11-5-1)19(22-20-17-12-6-2-7-13-17)23-21-18-14-8-3-9-15-18/h1-15,20H/b22-19?,23-21+
- InChI Key: BEIHVSJTPTXQGB-NOPWWUSJSA-N
- SMILES: N(C1C=CC=CC=1)N=C(C1C=CC=CC=1)/N=N/C1C=CC=CC=1
Computed Properties
- Exact Mass: 300.13700
- Monoisotopic Mass: 300.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 49.1
Experimental Properties
- Color/Form: Dark brown
- Density: 1.1454 (rough estimate)
- Boiling Point: 431.59°C (rough estimate)
- Flash Point: 221.8 °C
- Refractive Index: 1.6140 (estimate)
- Solubility: dioxane: 50 mg/mL, clear
- PSA: 49.11000
- LogP: 5.31720
- Solubility: Not determined
1,3,5-Triphenylformazan Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H400
- Warning Statement: P273
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 22-50/53
- Safety Instruction: S60-S61-S24/25-S22
- FLUKA BRAND F CODES:8-10-23
-
Hazardous Material Identification:
- Storage Condition:Store at 2-8 ° C
- Risk Phrases:R22
- Safety Term:S22;S24/25
1,3,5-Triphenylformazan Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
1,3,5-Triphenylformazan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0175-25G |
1,3,5-Triphenylformazan |
531-52-2 | >92.0%(HPLC) | 25g |
¥1255.00 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T48410-5g |
Tetrazole Red Formazan |
531-52-2 | ≥92% | 5g |
¥309.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T48410-1g |
Tetrazole Red Formazan |
531-52-2 | 1g |
¥149.0 | 2021-09-03 | ||
| Apollo Scientific | BIT3087-1g |
1,3,5-Triphenyl tetrazolium formazan |
531-52-2 | 92% | 1g |
£34.00 | 2025-02-19 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0175-1G |
1,3,5-Triphenylformazan |
531-52-2 | >92.0%(HPLC) | 1g |
¥230.00 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FA900-5g |
1,3,5-Triphenylformazan |
531-52-2 | 92.0%(LC) | 5g |
¥549.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FA900-1g |
1,3,5-Triphenylformazan |
531-52-2 | 92.0%(LC) | 1g |
¥183.0 | 2022-06-10 | |
| abcr | AB143068-1 g |
1,3,5-Triphenylformazan, 92%; . |
531-52-2 | 92% | 1g |
€44.90 | 2023-05-09 | |
| abcr | AB143068-25 g |
1,3,5-Triphenylformazan, 92%; . |
531-52-2 | 92% | 25g |
€135.20 | 2023-05-09 | |
| TRC | T896208-500mg |
1,3,5-Triphenylformazan |
531-52-2 | 500mg |
$87.00 | 2023-05-17 |
1,3,5-Triphenylformazan Related Literature
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1. Electrochemical synthesis of heterocyclic compounds. Part 6. The redox behaviour of the formazan–tetrazolium salt system in acetonitrileI. Tabakovi?,M. Trkovnik,Z. Gruji? J. Chem. Soc. Perkin Trans. 2 1979 166
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2. Metal complex formazans. Part I. The reaction of copper and cobalt salts with certain bi- and tri-dentate 1,3,5-triarylformazansR. Price J. Chem. Soc. A 1971 3379
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W. Schorn,D. Grosse-Hagenbrock,B. Oelkers,J. Sundermeyer Dalton Trans. 2016 45 1201
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Mojtaba Pourakbar,Gholamreza Moussavi,Kamyar Yaghmaeian RSC Adv. 2018 8 6293
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María Emilia Villanueva,Ana Salinas,Luis Eduardo Díaz,Guillermo Javier Copello New J. Chem. 2015 39 614
Additional information on 1,3,5-Triphenylformazan
Chemical Profile of 1,3,5-Triphenylformazan (CAS No. 531-52-2)
1,3,5-Triphenylformazan, identified by the Chemical Abstracts Service Number (CAS No.) 531-52-2, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound belongs to the formazan class, which is characterized by a triazine core with phenyl substituents. The molecular structure of 1,3,5-Triphenylformazan consists of a central formazan ring connected to three phenyl groups, providing a platform for diverse chemical modifications and biological applications.
The synthesis of 1,3,5-Triphenylformazan typically involves condensation reactions between aromatic aldehydes and guanidine derivatives in the presence of appropriate catalysts. The choice of aldehydes can significantly influence the electronic properties and reactivity of the resulting formazan derivative. For instance, the use of electron-withdrawing or electron-donating substituents on the phenyl rings can modulate the compound's absorption spectrum and interaction with biological targets.
In recent years, 1,3,5-Triphenylformazan has been explored for its potential applications in various fields, including photodynamic therapy (PDT), fluorescent probes, and antimicrobial agents. The compound's ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for PDT, particularly in cancer treatment. Studies have demonstrated that 1,3,5-Triphenylformazan derivatives can exhibit strong absorption in the visible light spectrum, allowing for efficient energy transfer to oxygen molecules and subsequent generation of singlet oxygen—a potent cytotoxic agent.
Moreover, the phenyl groups in 1,3,5-Triphenylformazan provide a versatile scaffold for further functionalization. Researchers have utilized this property to develop novel fluorescent probes that can selectively detect specific biomolecules or ions in biological systems. For example, modifications such as introducing amino or carboxylic acid groups can enhance the water solubility and bioavailability of these probes, making them suitable for in vitro and in vivo imaging applications.
The antimicrobial properties of 1,3,5-Triphenylformazan have also been investigated extensively. Formazan derivatives are known to exhibit broad-spectrum activity against various bacterial and fungal strains due to their ability to disrupt microbial cell membranes and interfere with essential metabolic pathways. Recent studies have highlighted the potential of 1,3,5-Triphenylformazan as an alternative therapeutic agent against drug-resistant pathogens. The compound's structural similarity to certain natural products has prompted researchers to explore its role in drug discovery and development.
From a computational chemistry perspective, 1,3,5-Triphenylformazan has been studied using advanced modeling techniques to understand its electronic structure and reactivity. Density functional theory (DFT) calculations have revealed insights into the optimization of molecular geometry and electronic properties for enhanced biological activity. These computational studies have guided experimental efforts toward designing more effective derivatives with improved pharmacokinetic profiles.
The role of 1,3,5-Triphenylformazan in material science is another emerging area of research. Its photochromic properties make it a candidate for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to undergo reversible photochemical transformations under different light conditions offers potential advantages in energy-efficient technologies.
In conclusion, 1 ,3 ,5 -Triphenylformaz an (CAS No. 531-52-2) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and functional properties have opened new avenues for research in medicinal chemistry、biotechnology、and materials science. As our understanding of its mechanisms continues to evolve,the potential applications of this compound are likely to expand further,contributing to advancements in health care、environmental technology,and sustainable energy solutions.
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